![molecular formula C15H20O3Si B11845878 6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-92-5](/img/structure/B11845878.png)
6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is an organic compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The benzofuran ring can be constructed through various methods, including cyclization reactions of appropriate precursors. The aldehyde group is introduced via formylation reactions, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the protection, cyclization, and formylation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions.
Major Products
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carboxylic acid.
Reduction: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol.
Substitution: Benzofuran-6-carbaldehyde (after TBDMS removal).
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Potential use in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the benzofuran ring. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can undergo electrophilic aromatic substitution. The TBDMS group serves as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar structure but lacks the benzofuran ring.
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is unique due to the combination of the benzofuran ring, the aldehyde group, and the TBDMS protecting group. This combination provides a versatile intermediate for further chemical transformations and applications in various fields.
Properties
CAS No. |
831222-92-5 |
|---|---|
Molecular Formula |
C15H20O3Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-14-9-11(10-16)8-13-12(14)6-7-17-13/h6-10H,1-5H3 |
InChI Key |
CMZQNHDWDNXMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




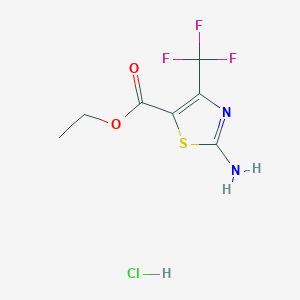
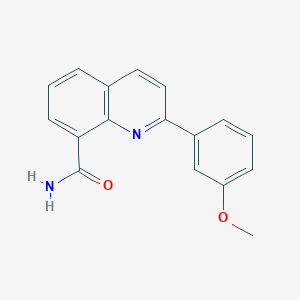

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
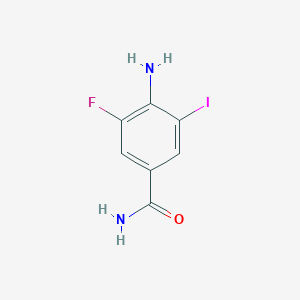
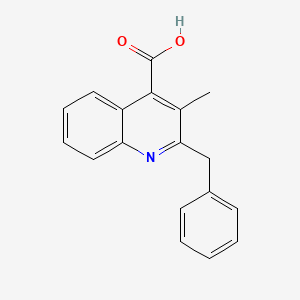
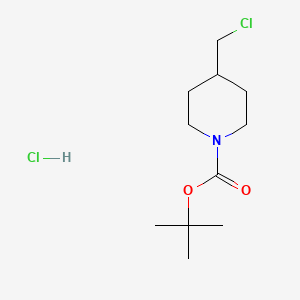

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
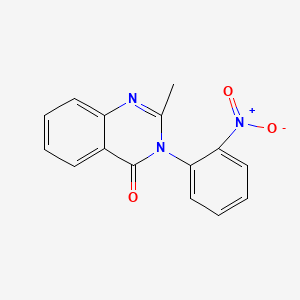
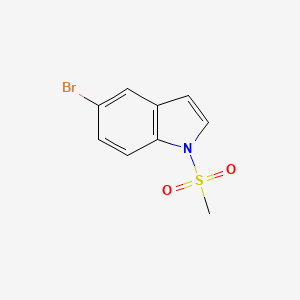
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
